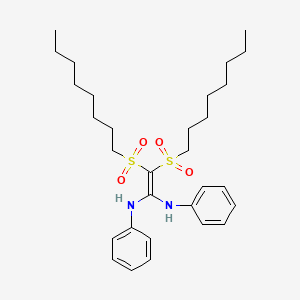
2,2-bis(octylsulfonyl)-N,N'-diphenylethene-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE: is a complex organic compound characterized by its unique structure, which includes two octane-1-sulfonyl groups and a phenylamino group attached to an ethenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octane-1-sulfonyl chloride with aniline derivatives under controlled conditions to form the sulfonylated intermediates. These intermediates are then subjected to further reactions, such as coupling with ethenyl groups, to form the final compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, chloroform, ethyl acetate.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but contains trifluoromethanesulfonyl groups instead of octane-1-sulfonyl groups.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another related compound with trifluoromethylsulfonyl groups.
Uniqueness
N-[2,2-BIS(OCTANE-1-SULFONYL)-1-(PHENYLAMINO)ETHENYL]ANILINE is unique due to its specific combination of octane-1-sulfonyl and phenylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C30H46N2O4S2 |
|---|---|
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
2,2-bis(octylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine |
InChI |
InChI=1S/C30H46N2O4S2/c1-3-5-7-9-11-19-25-37(33,34)30(38(35,36)26-20-12-10-8-6-4-2)29(31-27-21-15-13-16-22-27)32-28-23-17-14-18-24-28/h13-18,21-24,31-32H,3-12,19-20,25-26H2,1-2H3 |
Clé InChI |
UXQJITOLNULZLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)
![6'-amino-3'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15010451.png)
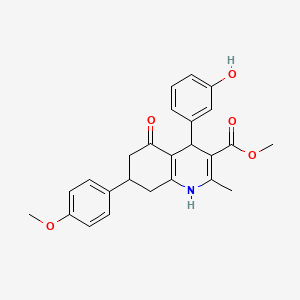

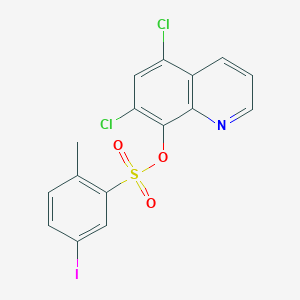
![2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010480.png)
![2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B15010482.png)
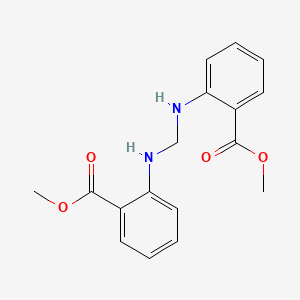
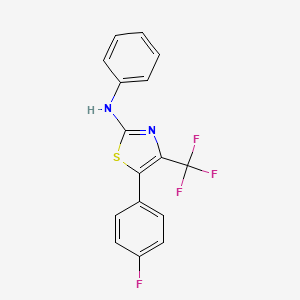
![4-ethyl-5-phenyl-2-[(phenylamino)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15010499.png)

![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)

![N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B15010545.png)
